An In-depth Technical Guide to the Synthesis and Chemical Structure of Lopirazepam
An In-depth Technical Guide to the Synthesis and Chemical Structure of Lopirazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopirazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide, is a benzodiazepine derivative. This technical guide provides a comprehensive overview of its synthesis and chemical structure, intended for an audience of researchers, scientists, and drug development professionals. The document details a feasible synthetic pathway, including experimental protocols derived from patent literature, and presents its elucidated chemical structure. Quantitative data is summarized in tables for clarity, and key transformations are visualized through a reaction pathway diagram.
Chemical Structure
The chemical structure of Lopirazepam is characterized by a 1,4-benzodiazepine core, which is a fusion of a benzene ring and a diazepine ring. Key substituents that define its chemical identity include a chlorine atom at position 7 of the benzodiazepine ring system, a 2-chlorophenyl group at position 5, and a distinctive N-oxide functional group at position 4 of the diazepine ring. The systematic IUPAC name for Lopirazepam is 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one-4-oxide.
Table 1: Physicochemical Properties of Lopirazepam
| Property | Value |
| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ |
| Molecular Weight | 321.16 g/mol |
| CAS Number | 2955-37-5 |
Synthesis of Lopirazepam
The synthesis of Lopirazepam can be achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial formation of a benzodiazepine precursor, followed by a crucial N-oxidation step to yield the final product. The following sections outline a feasible three-step synthesis adapted from patent literature.[1][2]
Step 1: Acylation of 2-amino-2',5-dichlorobenzophenone
The synthesis begins with the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride. This reaction introduces the necessary chloroacetylamino side chain, which is a prerequisite for the subsequent cyclization to form the diazepine ring.
Step 2: Cyclization to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The product from the acylation step, 2-chloroacetylamino-2',5-dichlorobenzophenone, undergoes cyclization to form the seven-membered diazepine ring. This intramolecular reaction is typically facilitated by a suitable base and results in the formation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the direct precursor to Lopirazepam.[1][2]
Step 3: N-Oxidation to Lopirazepam
The final and defining step in the synthesis is the oxidation of the nitrogen atom at position 4 of the benzodiazepine ring. This is achieved by treating the precursor with an oxidizing agent, such as hydrogen peroxide in acetic acid, to form the N-oxide, yielding Lopirazepam.[1]
Table 2: Summary of Reaction Conditions for the Synthesis of Lopirazepam
| Step | Reactants | Key Reagents/Solvents | Reaction Temperature | Reaction Time |
| 1. Acylation | 2-amino-2',5-dichlorobenzophenone, Chloroacetyl chloride | - | - | - |
| 2. Cyclization | 2-chloroacetylamino-2',5-dichlorobenzophenone | Urotropine, Ammonium acetate | - | - |
| 3. N-Oxidation | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Hydrogen peroxide, Acetic acid | 50-100 °C | 2-5 hours |
Note: Detailed quantitative data such as molar equivalents and yields are not consistently provided in the cited literature and may require optimization.
Experimental Protocols
The following are generalized experimental protocols based on the available literature. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Synthesis of 2-chloroacetylamino-2',5-dichlorobenzophenone (Step 1)
Detailed experimental parameters for this acylation step require further investigation from specific journal articles or patents for precise reagent quantities and reaction conditions.
Synthesis of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Step 2)
The synthesis of this intermediate involves the reaction of 2-chloroacetamido-2',5-dichlorobenzophenone with urotropine and ammonium acetate. Specific reaction conditions, including solvent, temperature, and work-up procedures, would need to be established from detailed experimental literature.
Synthesis of Lopirazepam (N-Oxidation - Step 3)
To a solution of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in acetic acid, hydrogen peroxide (30-33 wt%) is added. The molar ratio of the benzodiazepine to hydrogen peroxide is typically in the range of 1:2 to 1:6. The reaction mixture is heated to a temperature between 50-100 °C, with a preferred range of 75-85 °C, for a duration of 2 to 5 hours. After the reaction is complete, the mixture is cooled, and water is added to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to afford Lopirazepam.
Visualization of the Synthetic Pathway
The following diagram illustrates the key chemical transformations in the synthesis of Lopirazepam.
Caption: Synthetic pathway of Lopirazepam.
Spectroscopic Data
Table 3: Expected Spectroscopic Data for Lopirazepam
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Methylene protons of the diazepine ring as a singlet or AB quartet. NH proton as a broad singlet. |
| ¹³C NMR | Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbons in the range of δ 120-150 ppm. Methylene carbon of the diazepine ring. |
| IR (Infrared Spectroscopy) | C=O stretching vibration around 1680-1710 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. N-O stretching vibration. Aromatic C-H and C=C stretching vibrations. |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) corresponding to the molecular weight of Lopirazepam (321.16 g/mol ). Characteristic fragmentation pattern of the benzodiazepine core. |
Note: The exact chemical shifts and fragmentation patterns would need to be confirmed by experimental analysis.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of Lopirazepam. The outlined three-step synthetic route, involving acylation, cyclization, and N-oxidation, presents a viable method for its preparation. The provided structural information and expected spectroscopic data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further experimental work is required to establish optimized reaction conditions and obtain a complete set of analytical data for full characterization.
